

ML283 Molecular Probe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML283 is a potent and selective small molecule inhibitor of viral helicases, essential enzymes for the replication of numerous viruses. Initially identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 helicase, ML283 has also demonstrated significant activity against the nsp13 helicase of SARS-CoV-2. Its ability to disrupt the unwinding of viral RNA, a critical step in the viral life cycle, makes it a valuable tool for studying viral replication and a potential starting point for the development of broad-spectrum antiviral therapeutics. This technical guide provides a comprehensive overview of ML283, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for **ML283** and its analogs, providing insights into their potency, selectivity, and physicochemical properties.

Table 1: In Vitro Potency of ML283 Against Viral Helicases

Target Helicase	Assay Type	IC50 (μM)	Citation
HCV NS3 Helicase (genotype 1b, con1)	Helicase Assay	2.6 ± 1	[1]
HCV NS3 Helicase (genotype 2a, JFH1)	Helicase Assay	3.9 ± 1	[1]
SARS-CoV-2 nsp13 Helicase	Helicase Assay	Potent Inhibition	[2]

Table 2: ATPase Activity and Selectivity of ML283

Target	Assay Type	IC50 (μM)	Fold Selectivity (Helicase vs. ATPase)	Citation
HCV NS3 Helicase (genotype 1b, con1)	ATPase Assay	74 ± 7	>28-fold	[1]
E. coli SSB	Counter-screen	201 ± 119	77-fold vs. Helicase 2a	[1]
SYBR Green I stained DNA	Counter-screen	>100	>38-fold vs. Helicase 1b	

Table 3: Solubility and Potency of ML283 and Selected Analogs

Compound ID (CID)	Solubility (μΜ)	HCV NS3 Helicase IC50 (µM)	HCV NS3 ATPase IC50 (μΜ)	Citation
50930730 (ML283)	0.39	2.6 ± 1	74 ± 7	
49849293	4.5	2.7 ± 0.7	30 ± 6	_
49849300	42.4	10 ± 2	194 ± 30	_
49849294	0.4	5.2 ± 0.6	67 ± 30	_
49849282	2.8	10 ± 3	50 ± 7	_

Mechanism of Action

ML283 functions by inhibiting the RNA unwinding activity of viral helicases. Modeling studies suggest that **ML283** binds to the RNA binding cleft of the helicase enzyme. This binding event physically obstructs the passage of the RNA substrate, thereby preventing the separation of the double-stranded RNA intermediate that is crucial for viral replication. While **ML283** potently inhibits the helicase's unwinding function, it has a significantly weaker effect on its ATPase activity, indicating a non-competitive or allosteric mode of inhibition with respect to ATP.

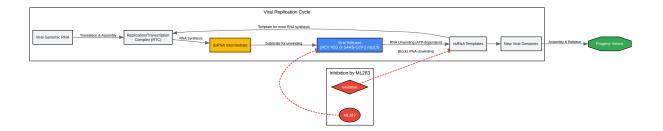
Experimental Methodologies Molecular Beacon Helicase Assay (MBHA)

This is a fluorescence-based high-throughput screening assay used to measure the real-time unwinding of a nucleic acid duplex by a helicase.

Principle: A molecular beacon is a single-stranded oligonucleotide with a fluorophore on one end and a quencher on the other. In its free state, it forms a hairpin structure, bringing the fluorophore and quencher in close proximity and quenching the fluorescence. This beacon is annealed to a longer, complementary RNA or DNA strand, which linearizes the beacon and separates the fluorophore and quencher, resulting in a fluorescent signal. When a helicase unwinds this duplex, the beacon strand is released and refolds into its hairpin conformation, leading to a decrease in fluorescence. The rate of fluorescence decrease is proportional to the helicase activity.

Detailed Protocol:

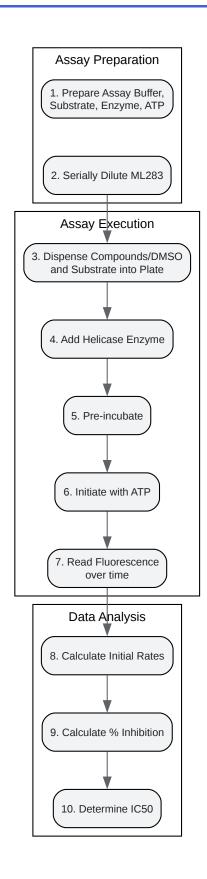
- Reagent Preparation:
 - \circ Assay Buffer: 25 mM MOPS (pH 6.5), 1.25 mM MgCl₂, 50 μ M DTT, 5 μ g/mL BSA, 0.01% (v/v) Tween-20.
 - Molecular Beacon Substrate: A partially double-stranded nucleic acid substrate consisting
 of a longer unlabeled strand and a shorter strand labeled with a fluorophore (e.g., Cy5) at
 the 5' end and a quencher (e.g., Iowa Black RQ) at the 3' end. The final concentration in
 the assay is typically 5 nM.
 - Enzyme Solution: Purified viral helicase (e.g., HCV NS3 or SARS-CoV-2 nsp13) diluted in an appropriate buffer to a final concentration of 12.5 nM.
 - ATP Solution: 10 mM ATP in nuclease-free water. The final concentration in the assay is 1 mM.
 - Test Compound (ML283): Prepare a stock solution in DMSO and perform serial dilutions to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept constant across all wells (e.g., 5%).
- Assay Procedure (96-well or 384-well plate format):
 - Dispense the test compound (ML283) or DMSO (for controls) into the wells of the microplate.
 - Add the assay buffer containing the molecular beacon substrate to each well.
 - Add the enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes)
 at room temperature to allow for compound-enzyme interaction.
 - Initiate the reaction by adding the ATP solution to all wells.
 - Immediately begin monitoring the fluorescence intensity (e.g., excitation/emission wavelengths for Cy5 are ~649/670 nm) over time using a fluorescence plate reader.
 Readings are typically taken every 30-60 seconds for 20-30 minutes.



• Data Analysis:

- The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
- The percent inhibition for each concentration of ML283 is calculated relative to the DMSO control.
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Workflows


The following diagrams illustrate the key pathways and experimental workflows related to **ML283**'s mechanism of action.

Click to download full resolution via product page

Caption: Inhibition of Viral Replication by ML283.

Click to download full resolution via product page

Caption: Molecular Beacon Helicase Assay Workflow.

Conclusion

ML283 is a well-characterized molecular probe that serves as a potent and selective inhibitor of viral helicases from HCV and SARS-CoV-2. Its mechanism of action, involving the direct obstruction of the RNA binding cleft, provides a clear rationale for its antiviral activity. The availability of robust in vitro assays, such as the molecular beacon helicase assay, allows for the detailed characterization of its inhibitory properties and the screening for novel analogs with improved potency and pharmacokinetic profiles. This technical guide provides the foundational information necessary for researchers to effectively utilize **ML283** in their studies of viral replication and as a scaffold for the development of future antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Table 10, Comparison of solubility and potency for ML283 and selected analogues Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analogs of NIH Molecular Probe ML283 Are Potent SARS-CoV-2 Helicase Inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML283 Molecular Probe: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10763839#ml283-molecular-probe-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com